molecular formula C7H7NO3 B1427559 4-(Prop-2-yn-1-yl)morpholine-3,5-dione CAS No. 1248279-27-7

4-(Prop-2-yn-1-yl)morpholine-3,5-dione

Cat. No.: B1427559
CAS No.: 1248279-27-7
M. Wt: 153.14 g/mol
InChI Key: VMUXUOCPGUTFBG-UHFFFAOYSA-N
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Description

4-(Prop-2-yn-1-yl)morpholine-3,5-dione is a chemical compound characterized by its unique structure, which includes a prop-2-yn-1-yl group attached to a morpholine ring with dione functionalities at the 3 and 5 positions. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.

Scientific Research Applications

4-(Prop-2-yn-1-yl)morpholine-3,5-dione has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.

  • Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

This compound has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These hazard statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures should be taken when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Prop-2-yn-1-yl)morpholine-3,5-dione typically involves the reaction of morpholine-3,5-dione with prop-2-yn-1-yl halides under suitable conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction temperature and time are optimized to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction conditions are carefully controlled to maintain consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions: 4-(Prop-2-yn-1-yl)morpholine-3,5-dione can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the dione functionalities to hydroxyl groups.

  • Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced hydroxyl derivatives, and substituted compounds with different functional groups.

Comparison with Similar Compounds

  • 4-(Prop-2-yn-1-yl)aniline: This compound has a similar structure but with an aniline group instead of the morpholine ring.

  • 4-(Prop-2-yn-1-yloxy)benzaldehyde: This compound features a benzaldehyde group attached to the prop-2-yn-1-yl group.

Uniqueness: 4-(Prop-2-yn-1-yl)morpholine-3,5-dione is unique due to its combination of the morpholine ring and dione functionalities, which provide distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

4-prop-2-ynylmorpholine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-2-3-8-6(9)4-11-5-7(8)10/h1H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUXUOCPGUTFBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)COCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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